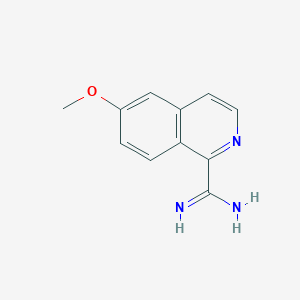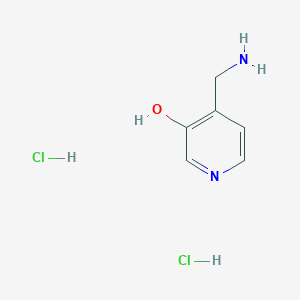
4-(Aminomethyl)pyridin-3-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)pyridin-3-ol dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O. It is a derivative of pyridine, characterized by the presence of an aminomethyl group at the 4-position and a hydroxyl group at the 3-position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridin-3-ol dihydrochloride typically involves the reaction of 4-(Aminomethyl)pyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:
Starting Material: 4-(Aminomethyl)pyridine
Reagent: Hydrochloric acid
Reaction Conditions: The reaction is conducted at room temperature, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
4-(Aminomethyl)pyridin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives (amines), and various substituted pyridine compounds.
科学的研究の応用
4-(Aminomethyl)pyridin-3-ol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 4-(Aminomethyl)pyridin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The aminomethyl and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Pyridoxine (Vitamin B6): A hydroxymethylpyridine with hydroxymethyl groups at positions 4 and 5, a hydroxy group at position 3, and a methyl group at position 2.
4-(Aminomethyl)pyridine: A compound with an aminomethyl group at the 4-position of the pyridine ring.
Uniqueness
4-(Aminomethyl)pyridin-3-ol dihydrochloride is unique due to the presence of both aminomethyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H10Cl2N2O |
|---|---|
分子量 |
197.06 g/mol |
IUPAC名 |
4-(aminomethyl)pyridin-3-ol;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-3-5-1-2-8-4-6(5)9;;/h1-2,4,9H,3,7H2;2*1H |
InChIキー |
FHLVPFMHKRNSBY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1CN)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


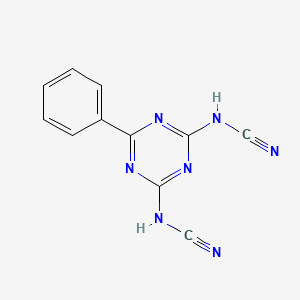
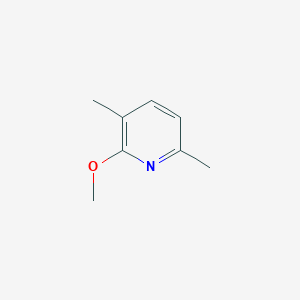
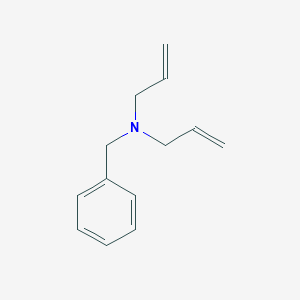
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione](/img/structure/B13139839.png)
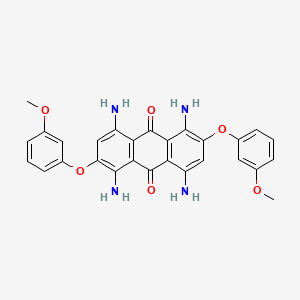
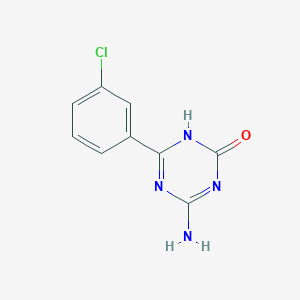
![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)
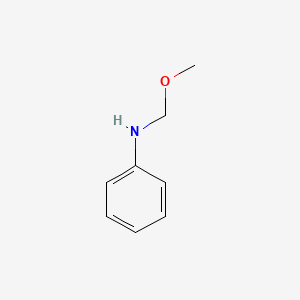
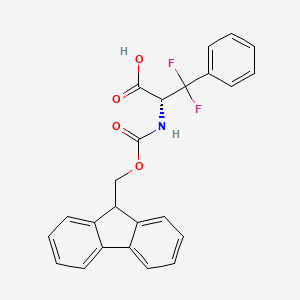
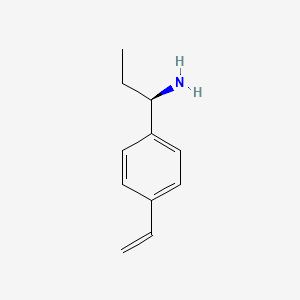
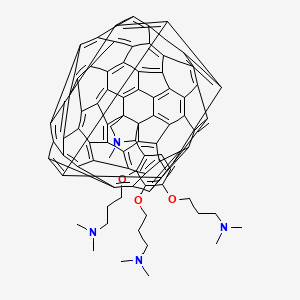
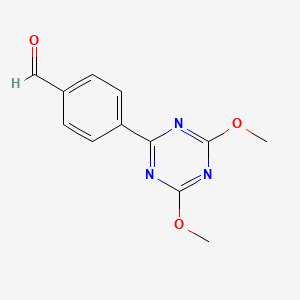
![Ethyl2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B13139889.png)
